molecular formula C6H6BrN3 B10903738 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile

Cat. No.: B10903738
M. Wt: 200.04 g/mol
InChI Key: YZQHTTUEHVAXJU-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 1-ethyl-1H-pyrazole-3-carbonitrile. One common method is the reaction of 1-ethyl-1H-pyrazole-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination processes. These methods utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom at the 4-position can participate in electrophilic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the bromine atom at the 4-position allows for selective reactions and interactions that are not possible with other similar compounds .

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

4-bromo-1-ethylpyrazole-3-carbonitrile

InChI

InChI=1S/C6H6BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3

InChI Key

YZQHTTUEHVAXJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C#N)Br

Origin of Product

United States

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